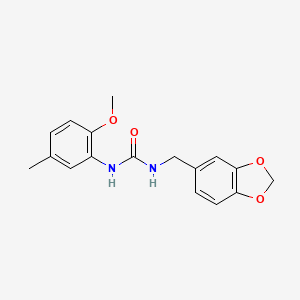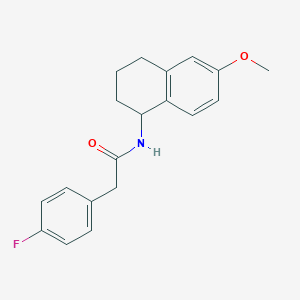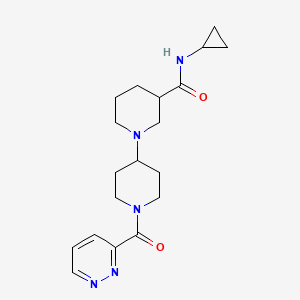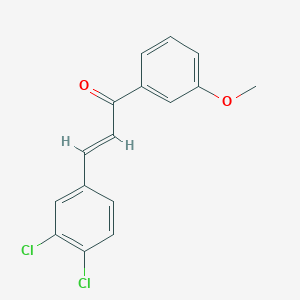
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as BDMC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMC belongs to the family of urea derivatives and has been studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea is not fully understood, but studies suggest that it works through multiple pathways. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have both biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has been found to decrease the levels of certain proteins involved in cell growth and survival. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to decrease the levels of reactive oxygen species (ROS), which are known to contribute to cancer cell growth and survival. In addition, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has been found to have anti-inflammatory and anti-oxidant effects, making it a potential therapeutic agent for various inflammatory and oxidative stress-related disorders.
実験室実験の利点と制限
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea in lab experiments is its high purity and availability. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea can be synthesized in large quantities with high yield and purity, making it a reliable compound for scientific research. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea research. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea as a potential anti-cancer therapeutic agent. Further studies are needed to elucidate the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea and its efficacy in vivo. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has shown potential as an anti-inflammatory and anti-oxidant agent, and further studies are needed to explore its therapeutic applications in these areas. Finally, the development of more soluble forms of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea could improve its efficacy and potential use in various lab experiments.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea involves the reaction of 3,4-methylenedioxyphenylmethylamine with 2-methoxy-5-methylphenylisocyanate. The resulting urea derivative is then purified through recrystallization to obtain pure N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea. This synthesis method has been optimized for high yield and purity, making N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea readily available for scientific research.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methoxy-5-methylphenyl)urea has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising anti-cancer therapeutic agent.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-3-5-14(21-2)13(7-11)19-17(20)18-9-12-4-6-15-16(8-12)23-10-22-15/h3-8H,9-10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVMKEAFFQZBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5493894.png)
![N-cyclopentyl-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493900.png)
![5-[4-(benzyloxy)benzylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5493910.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5493915.png)
![1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one](/img/structure/B5493920.png)
![2-[(diphenylacetyl)amino]-N-(3-hydroxypropyl)-3-phenylacrylamide](/img/structure/B5493925.png)


![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]phenylalanine](/img/structure/B5493944.png)

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B5493953.png)
![1'-(cyclopropylcarbonyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5493958.png)
![4-[(6-methylpyridin-3-yl)oxy]-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5493962.png)
![5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide](/img/structure/B5493987.png)